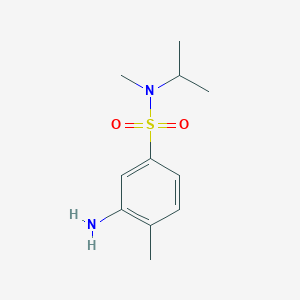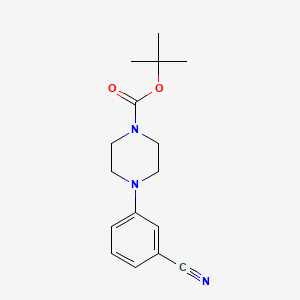
tert-Butyl 4-(3-Cyanophényl)pipérazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Le tert-Butyl 4-(3-Cyanophényl)pipérazine-1-carboxylate est utilisé dans la synthèse d'intermédiaires de pipérazine monosubstitués, qui sont essentiels à la création de nombreuses molécules bioactives. Ces intermédiaires peuvent conduire au développement de substances médicamenteuses contenant de la pipérazine, telles que la trazodone, un médicament utilisé pour traiter la dépression .
Recherche sur l'activité antibactérienne
Les dérivés de la N-Boc pipérazine, qui comprennent le this compound, ont été étudiés pour leurs activités antibactériennes. Ils ont été testés contre diverses souches bactériennes telles que Staphylococcus aureus et Escherichia coli pour évaluer leur potentiel en tant qu'agents antibactériens .
Synthèse de polymères
Ce composé est également impliqué dans la préparation de lipopolymères par polymérisation cationique vivante par ouverture de cycle. Il sert d'étape de terminaison lors de la synthèse de lipopolymères α,β-poly(2-oxazoline), qui ont des applications dans les systèmes d'administration de médicaments .
Inhibiteurs de la gyrase de l'ADN de l'indazole
En chimie médicinale, le this compound est utilisé pour la préparation d'inhibiteurs de la gyrase de l'ADN de l'indazole. Ces inhibiteurs sont importants dans le développement de nouveaux antibiotiques ciblant la réplication de l'ADN bactérien .
Blocs de construction de la synthèse organique
Le composé sert de bloc de construction dans la synthèse de plusieurs nouveaux composés organiques tels que les amides. Sa polyvalence en synthèse organique en fait un intermédiaire précieux pour diverses réactions chimiques .
Propriétés
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGMTOVXFIRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652741 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807624-20-0 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

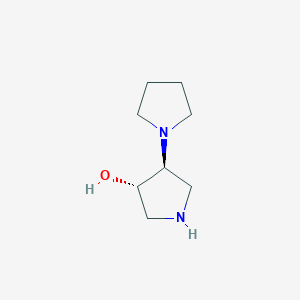
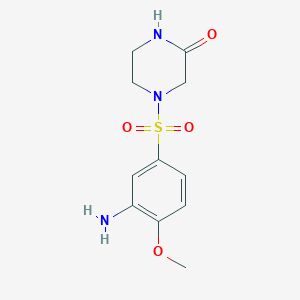

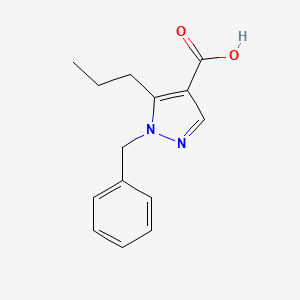

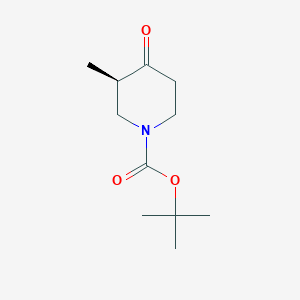
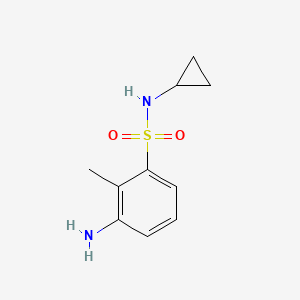
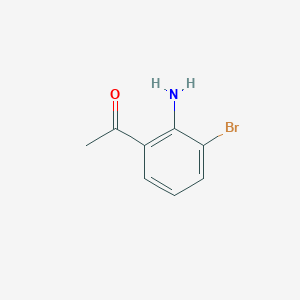

![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
